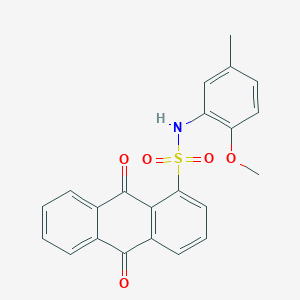![molecular formula C25H26N2O3S3 B280759 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BAY 11-7082 and is a potent inhibitor of nuclear factor-kappaB (NF-κB) activation.
科学研究应用
BAY 11-7082 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BAY 11-7082 has been used in studies investigating the role of NF-κB in various diseases, including cancer, inflammatory disorders, and viral infections. It has also been used as a tool in chemical biology to study the function of NF-κB and its downstream signaling pathways.
作用机制
BAY 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell proliferation, and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the growth and invasion of cancer cells. Additionally, BAY 11-7082 has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.
实验室实验的优点和局限性
BAY 11-7082 is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the function of NF-κB in various biological processes. Its high potency and selectivity make it suitable for use in both in vitro and in vivo experiments. However, BAY 11-7082 has been shown to have some off-target effects, including the inhibition of other signaling pathways, such as the JAK/STAT pathway. Therefore, caution should be exercised when interpreting the results of experiments using BAY 11-7082.
未来方向
BAY 11-7082 has shown great promise in various fields of scientific research, and there are many future directions for its use. One potential application is in the development of new anti-inflammatory drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. BAY 11-7082 has also shown potential as an anti-cancer agent, and further studies are needed to investigate its efficacy in various types of cancer. Additionally, BAY 11-7082 may have potential as an anti-viral agent, and further studies are needed to investigate its efficacy against a broader range of viruses. Overall, BAY 11-7082 is a valuable tool for studying the function of NF-κB and its downstream signaling pathways, and its potential applications in various fields of scientific research make it an exciting area of study for future research.
合成方法
The synthesis of BAY 11-7082 involves the reaction of 2-hydroxy-3-tert-butyl-5-methylbenzenesulfonamide with 2-mercaptobenzothiazole in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure BAY 11-7082. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of BAY 11-7082.
属性
分子式 |
C25H26N2O3S3 |
|---|---|
分子量 |
498.7 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H26N2O3S3/c1-15-12-17(25(3,4)5)13-23(16(15)2)33(29,30)27-18-10-11-20(28)22(14-18)32-24-26-19-8-6-7-9-21(19)31-24/h6-14,27-28H,1-5H3 |
InChI 键 |
QCDKROPDNLFEOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |
规范 SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)

![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)
![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)